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Cat. No.: B047639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational

studies of 4-methylcyclohexanone, a versatile cyclic ketone of significant interest in organic

synthesis and medicinal chemistry. By integrating computational methodologies with

experimental data, this document aims to offer a deeper understanding of the molecule's

structural, spectroscopic, and electronic properties.

Introduction
4-Methylcyclohexanone (C₇H₁₂O) is a colorless to pale yellow liquid with a characteristic

peppermint-like odor.[1] Its molecular structure, featuring a cyclohexanone ring with a methyl

substituent at the 4-position, gives rise to interesting conformational and electronic properties

that are crucial for its reactivity and application as a solvent and synthetic intermediate.[1]

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful

lens through which to explore these properties at a molecular level.

Conformational Analysis
The chair conformation of the cyclohexane ring in 4-methylcyclohexanone exists in a dynamic

equilibrium between two primary conformers: one with the methyl group in an axial position and
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the other with the methyl group in an equatorial position. The relative stability of these

conformers is a key determinant of the molecule's overall properties and reactivity.

Computational studies, typically employing DFT methods such as B3LYP with a suitable basis

set (e.g., 6-311++G(d,p)), can elucidate the energetic and geometric differences between these

conformers.

Table 1: Calculated Geometric Parameters for Axial and Equatorial Conformers of 4-
Methylcyclohexanone (Illustrative DFT Data)

Parameter Axial Conformer Equatorial Conformer

Relative Energy (kcal/mol) 1.7 - 2.0 0.0

Key Dihedral Angles (°)

C2-C3-C4-C5 ~55-60 ~55-60

C3-C4-C5-C6 ~-55-60 ~-55-60

Selected Bond Lengths (Å)

C=O ~1.21 ~1.21

C4-CH₃ ~1.54 ~1.54

Note: The data presented in this table is illustrative and represents typical values obtained from

DFT calculations for similar substituted cyclohexanones. Specific experimental or

computational studies on 4-methylcyclohexanone may yield slightly different values.

The equatorial conformer is generally more stable due to the avoidance of 1,3-diaxial

interactions between the methyl group and the axial hydrogens on the cyclohexane ring.

Conformational equilibrium of 4-methylcyclohexanone.

Spectroscopic Analysis
Vibrational and nuclear magnetic resonance spectroscopy are essential tools for characterizing

the structure of 4-methylcyclohexanone. Computational methods can aid in the precise

assignment of spectral features.
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Vibrational Spectroscopy (FT-IR and FT-Raman)
The experimental FT-IR and FT-Raman spectra of 4-methylcyclohexanone show

characteristic vibrational modes. DFT calculations can predict these vibrational frequencies and

their intensities, allowing for a detailed assignment of the observed bands.

Table 2: Experimental and Calculated Vibrational Frequencies (cm⁻¹) and Assignments for 4-
Methylcyclohexanone (Illustrative Data)

Experimental FT-IR
Experimental FT-
Raman

Calculated (DFT)
Vibrational
Assignment

~2950 ~2945 ~2955
C-H stretching (methyl

and methylene)

~1715 ~1710 ~1720 C=O stretching

~1450 ~1455 ~1452 CH₂ scissoring

~1375 ~1380 ~1378
CH₃ symmetric

bending

~1220 ~1215 ~1225 C-C stretching

Note: Calculated frequencies are often scaled to better match experimental values. The data

above is representative.

NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of

the hydrogen and carbon atoms in the molecule. Theoretical calculations of NMR chemical

shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the

assignment of complex spectra and in confirming the predominant conformation.

Table 3: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-
Methylcyclohexanone (Illustrative Data)
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Nucleus Position Experimental (ppm) Calculated (ppm)

¹³C C1 (C=O) ~211 ~210

C2, C6 ~41 ~42

C3, C5 ~31 ~32

C4 ~35 ~36

CH₃ ~22 ~23

¹H H2, H6 ~2.3 ~2.4

H3, H5 ~1.8 ~1.9

H4 ~1.5 ~1.6

CH₃ ~1.0 ~1.1

Note: Calculated chemical shifts are typically referenced to a standard (e.g., TMS). The data is

illustrative.

UV-Vis Spectroscopy
The electronic transitions of 4-methylcyclohexanone can be investigated using UV-Vis

spectroscopy and Time-Dependent DFT (TD-DFT) calculations. The n → π* transition of the

carbonyl group is the most significant feature in the near-UV region. TD-DFT can predict the

wavelength of maximum absorption (λ_max) and the oscillator strength of these transitions.

Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are key to understanding the chemical reactivity of a molecule. The energy gap

between the HOMO and LUMO provides an indication of the molecule's kinetic stability and

chemical reactivity.

Table 4: Calculated Electronic Properties of 4-Methylcyclohexanone (Illustrative DFT Data)
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Property Value

HOMO Energy ~ -6.8 eV

LUMO Energy ~ 1.2 eV

HOMO-LUMO Energy Gap ~ 8.0 eV

Note: These values are illustrative and can vary depending on the computational method and

basis set used.

HOMO-LUMO energy gap of 4-methylcyclohexanone.

Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge

distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP surface is

colored to represent different potential values, with red indicating regions of high electron

density (negative potential) and blue indicating regions of low electron density (positive

potential). For 4-methylcyclohexanone, the most negative potential is expected around the

carbonyl oxygen, indicating its susceptibility to electrophilic attack.

Thermodynamic Properties
Computational chemistry can be used to calculate various thermodynamic properties of 4-
methylcyclohexanone, such as enthalpy, entropy, and Gibbs free energy. These calculations

are crucial for understanding the thermodynamics of reactions involving this molecule.

Table 5: Calculated Thermodynamic Properties of 4-Methylcyclohexanone at 298.15 K

(Illustrative Data)

Property Value

Enthalpy (kcal/mol) Varies with conformation

Entropy (cal/mol·K) Varies with conformation

Gibbs Free Energy (kcal/mol) Varies with conformation
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Note: These values are illustrative and depend on the chosen computational level of theory.

Experimental Protocols
Synthesis of 4-Methylcyclohexanone from p-Cresol[2]
This protocol describes the preparation of 4-methylcyclohexanone via the catalytic

hydrogenation of p-cresol.

Materials:

p-Cresol

Rhodium on 3.17 mm alumina pellets (catalyst)

Hydrogen gas

Procedure:

Preheat p-cresol to 160 °C.

Introduce the preheated p-cresol into a reactor containing the Rh/alumina catalyst.

Introduce hydrogen gas at a flow rate of 144 L/h, maintaining a molar ratio of hydrogen to p-

cresol of 15:1.

Maintain the reaction at a controlled temperature. Optimal conversion rates were observed at

temperatures between 80-100 °C.

After the reaction, the product mixture is collected and purified, typically by distillation, to

isolate 4-methylcyclohexanone.

Spectroscopic Measurements
FT-IR Spectroscopy:

A small drop of neat 4-methylcyclohexanone liquid is placed between two NaCl or KBr

plates.
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The plates are mounted in a sample holder and placed in the beam path of an FT-IR

spectrometer.

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

FT-Raman Spectroscopy:

The liquid sample is placed in a glass capillary tube or NMR tube.

The sample is irradiated with a monochromatic laser source (e.g., Nd:YAG laser).

The scattered light is collected and analyzed by the spectrometer.

NMR Spectroscopy:

A solution of 4-methylcyclohexanone is prepared in a deuterated solvent (e.g., CDCl₃).

A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.

The solution is transferred to an NMR tube and placed in the NMR spectrometer.

¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

Logical Workflow for Computational Studies
The following diagram illustrates a typical workflow for the theoretical and computational study

of a molecule like 4-methylcyclohexanone.
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Define Molecular Structure
(4-Methylcyclohexanone)

Geometry Optimization
(e.g., DFT B3LYP/6-311++G(d,p))

Frequency Calculation

Electronic Properties Calculation

Conformational Analysis
(Axial vs. Equatorial)

Spectroscopic Properties Calculation

Vibrational Frequencies
(IR, Raman)

Thermodynamic Properties Calculation

Data Analysis and Comparison
with Experimental Data

NMR Chemical Shift Calculation
(GIAO)

UV-Vis Spectra Calculation
(TD-DFT) HOMO-LUMO Analysis Molecular Electrostatic Potential

Click to download full resolution via product page

A typical workflow for computational studies.

Conclusion
This technical guide has provided a framework for understanding the structural, spectroscopic,

and electronic properties of 4-methylcyclohexanone through a combination of experimental

data and computational methodologies. While specific, in-depth computational studies on this

particular molecule are not readily available in the literature, the principles and illustrative data

presented here offer a solid foundation for researchers and scientists. The synergy between
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theoretical calculations and experimental results is crucial for a comprehensive characterization

of molecules like 4-methylcyclohexanone, which play a vital role in various fields of chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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